8-(1-Bromoethyl)quinoline
Overview
Description
8-(1-Bromoethyl)quinoline is a chemical compound with the molecular formula C11H10BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
The primary targets of 8-(1-Bromoethyl)quinoline are bacterial and fungal cells . Quinolines and quinolones, which include this compound, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
The mode of action of This compound involves interaction with its targets, leading to changes in the target cells. The structural diversity of synthesized compounds like this compound provides high and selective activity attained through different mechanisms of action .
Biochemical Pathways
This compound: affects various biochemical pathways. It has been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities, suggesting that it interacts with multiple biochemical pathways . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Quinolines, in general, are known for their excellent tissue penetration , which suggests that this compound may also exhibit good bioavailability.
Result of Action
The molecular and cellular effects of This compound’s action are primarily its antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects are a result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-Bromoethyl)quinoline typically involves the bromination of 8-ethylquinoline. One common method includes the reaction of 8-ethylquinoline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar conditions as those in laboratory synthesis. Industrial processes may employ continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 8-(1-Bromoethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromo group can lead to the formation of 8-ethylquinoline.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides or other oxidized forms.
- Reduction reactions revert the compound to 8-ethylquinoline .
Scientific Research Applications
8-(1-Bromoethyl)quinoline is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research explores its potential as a precursor for developing pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in antimalarial drugs.
8-Methoxyquinoline: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 8-(1-Bromoethyl)quinoline is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other quinoline derivatives. This makes it a valuable compound for targeted chemical synthesis and research applications .
Biological Activity
8-(1-Bromoethyl)quinoline is a derivative of the quinoline family, which has garnered significant attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing recent research findings and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a bromoethyl group at the 8-position of the quinoline ring. This structural modification can influence its biological activity by altering lipophilicity and electronic properties, which are critical for interaction with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted on various substituted quinolines demonstrated that certain derivatives showed enhanced activity against Mycobacterium tuberculosis and other mycobacterial species compared to standard treatments like isoniazid . The mechanism often involves interference with bacterial metabolic processes or cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For instance, compounds derived from quinoline have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. In one study, quinoline derivatives demonstrated a dose-dependent reduction in cell viability, indicating their potential as chemotherapeutic agents .
Table 1 summarizes the cytotoxic effects of various quinoline derivatives:
Compound Name | Cell Line Tested | IC50 (µM) | Activity Description |
---|---|---|---|
This compound | A549 | 15.2 | Significant cytotoxicity |
N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | 0.5 | Higher activity than standards |
N-(2-Phenylethyl)quinoline-2-carboxamide | M. kansasii | 0.7 | Effective against resistant strains |
Antiviral Activity
Emerging studies suggest that certain quinoline derivatives may possess antiviral properties. The structure-activity relationship indicates that modifications at the 8-position can enhance antiviral efficacy against viruses such as influenza and potentially SARS-CoV-2. The electron-withdrawing nature of substituents appears to positively correlate with increased antiviral activity while minimizing cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the bromoethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with target proteins. Studies have shown that variations in substituents can significantly impact the pharmacological profile of quinoline derivatives .
Case Studies
Case Study 1: Antimycobacterial Activity
In a comparative study, several quinoline derivatives were tested for their efficacy against M. tuberculosis. The results indicated that compounds with halogen substitutions at specific positions exhibited superior antimycobacterial activity compared to traditional antibiotics .
Case Study 2: Anticancer Efficacy
A series of synthesized quinolone derivatives were evaluated for their anticancer properties using the WST-1 assay across multiple cancer cell lines. Notably, this compound showed promising results in reducing cell proliferation in lung cancer models, suggesting its potential as a lead compound for further development .
Properties
IUPAC Name |
8-(1-bromoethyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINONTIZGMCESK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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